Boscalid

Catalog No.
S565657
CAS No.
188425-85-6
M.F
C18H12Cl2N2O
M. Wt
343.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boscalid

CAS Number

188425-85-6

Product Name

Boscalid

IUPAC Name

2-chloro-N-[2-(4-chlorophenyl)phenyl]pyridine-3-carboxamide

Molecular Formula

C18H12Cl2N2O

Molecular Weight

343.2 g/mol

InChI

InChI=1S/C18H12Cl2N2O/c19-13-9-7-12(8-10-13)14-4-1-2-6-16(14)22-18(23)15-5-3-11-21-17(15)20/h1-11H,(H,22,23)

InChI Key

WYEMLYFITZORAB-UHFFFAOYSA-N

SMILES

Array

solubility

In water, 4.6 mg/L at 20 °C
Solubility in n-heptane, <10 g/L, 20 °C
Solubility in acetone, 16-20 g/100 mL; acetonitrile, 4-5 g/100 mL; methanol, 4-5 g/100 mL; ethylacetate, 6.7-9 g/100mL; dichloromethane, 20-25 g/100 mL; toluene, 2-2.5 g/100 mL; 1-octanol, <1 g/100 mL, all at 20 °C

Synonyms

2-Chloro-N-(4’-chloro[1,1’-biphenyl]-2-yl)-3-pyridinecarboxamide; 2-Chloro-N-(4’-chlorobiphenyl-2-yl)nicotinamide; BAS 510F; Cantus; Emerald (fungicide); Endura; F 510; Filan; Nicobifen;

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)Cl)NC(=O)C3=C(N=CC=C3)Cl

The exact mass of the compound Boscalid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 4.6 mg/l at 20 °csolubility in n-heptane, <10 g/l, 20 °csolubility in acetone, 16-20 g/100 ml; acetonitrile, 4-5 g/100 ml; methanol, 4-5 g/100 ml; ethylacetate, 6.7-9 g/100ml; dichloromethane, 20-25 g/100 ml; toluene, 2-2.5 g/100 ml; 1-octanol, <1 g/100 ml, all at 20 °c. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Biphenyl Compounds - Supplementary Records. It belongs to the ontological category of pyridinecarboxamide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

Boscalid is a broad-spectrum, pyridinecarboxamide-class succinate dehydrogenase inhibitor (SDHI) fungicide widely procured for its robust systemic and translaminar properties. By specifically inhibiting complex II in the mitochondrial electron transport chain, it arrests fungal respiration. For agrochemical formulators and agricultural procurement teams, Boscalid's value lies not merely in its baseline efficacy, but in its well-characterized physicochemical profile—specifically its moderate water solubility and LogKow—which dictates its superior tissue translocation compared to highly lipophilic alternatives. Furthermore, its established baseline sensitivity against key agronomic pathogens, such as Sclerotinia and Botrytis, combined with a distinct mutation-resistance profile, makes it an irreplaceable cornerstone in integrated resistance management formulations [1].

Generic substitution of Boscalid with older QoI fungicides (e.g., azoxystrobin) or even newer SDHIs (e.g., fluopyram, fluxapyroxad) frequently compromises formulation intent and field performance. Substituting with strobilurins often results in erratic efficacy due to high isolate-to-isolate sensitivity variability and poor systemic translocation driven by excessive lipophilicity[1]. Conversely, while newer SDHIs may offer high intrinsic activity, they exhibit different cross-resistance profiles and binding affinities at the SDH subunit. Replacing Boscalid entirely removes a critical rotational mechanism, as specific target-site mutations (such as H272R in SdhB) affect Boscalid differently than other in-class substitutes, meaning a direct swap can inadvertently accelerate field resistance and lead to catastrophic control failures [2].

Superior Baseline Sensitivity and Low Variability Against Sclerotinia

In comparative in vitro assays against a population of Sclerotinia sclerotiorum isolates, Boscalid demonstrated highly consistent fungicidal activity with a mean EC50 of 1.23 μg/mL. In contrast, the QoI fungicide azoxystrobin exhibited significant isolate-to-isolate variability, with EC50 values ranging widely from 0.293 up to 12.495 μg/mL [1]. This tight sensitivity distribution makes Boscalid a far more reliable active ingredient for baseline formulation against white mold compared to QoI alternatives.

Evidence DimensionMean EC50 and sensitivity variability against Sclerotinia sclerotiorum
Target Compound DataBoscalid: Mean EC50 of 1.23 μg/mL with a tight sensitivity range (0.613 to 2.851 μg/mL)
Comparator Or BaselineAzoxystrobin: Highly variable EC50 range (0.293 to 12.495 μg/mL)
Quantified Difference>4-fold higher maximum EC50 variability in the comparator, indicating lower reliability
ConditionsIn vitro mycelial growth inhibition assay on potato dextrose agar (PDA) across 68 isolates

Ensures predictable field performance and formulation reliability across diverse pathogen populations where QoI fungicides exhibit erratic efficacy.

Optimized Translocation via Favorable Water Solubility and LogKow

Boscalid's physicochemical profile enables superior translaminar and systemic movement within plant tissues compared to highly lipophilic strobilurins. With a water solubility of 4.6 mg/L, Boscalid's lower LogKow facilitates more efficient internal translocation than pyraclostrobin (water solubility 1.9 mg/L) [1]. This physicochemical advantage allows Boscalid to be absorbed and distributed more readily, protecting new plant growth and ensuring uniform distribution even with imperfect spray coverage.

Evidence DimensionWater solubility and systemic translocation capacity
Target Compound DataBoscalid: 4.6 mg/L water solubility, favorable translocation
Comparator Or BaselinePyraclostrobin: 1.9 mg/L water solubility, limited translocation
Quantified Difference2.4-fold higher water solubility driving superior systemic mobility
ConditionsPhysicochemical profiling and residue tracking in plant tissues under field conditions

Dictates the choice of active ingredient when systemic protection of internal or newly developed plant tissues is required, reducing the dependency on perfect application coverage.

Low Cross-Resistance with Newer SDHIs for Rotation Programs

Procurement of SDHIs requires careful attention to cross-resistance dynamics. Studies on Botrytis cinerea isolates reveal a low degree of cross-resistance between Boscalid and newer SDHIs like fluopyram [1]. Because cross-resistance patterns among SDHIs are complex and involve distinct mutations (e.g., the H272R SdhB mutation impacts Boscalid differently than fluopyram), maintaining Boscalid in the procurement portfolio allows for effective rotation strategies that cannot be achieved by relying solely on a single next-generation SDHI.

Evidence DimensionCross-resistance frequency in Botrytis cinerea
Target Compound DataBoscalid: Distinct resistance mutation profile (e.g., H272R/Y vulnerability)
Comparator Or BaselineFluopyram: Low cross-resistance with Boscalid
Quantified DifferenceStatistically non-significant correlation (P>0.05) between EC50 rankings of Boscalid and Fluopyram
ConditionsIn vitro sensitivity monitoring of 30 vineyard isolates

Justifies the parallel procurement of Boscalid alongside newer SDHIs to construct robust, anti-resistance crop protection programs.

Formulation of Systemic Foliar Fungicides for Specialty Crops

Due to its favorable water solubility (4.6 mg/L) and lower LogKow compared to strobilurins like pyraclostrobin, Boscalid is the optimal choice for foliar formulations where deep translaminar and systemic movement is required to protect dense canopies and newly emerging tissues[1].

Baseline Active Ingredient for Sclerotinia Control Programs

Given its tight sensitivity distribution and low isolate-to-isolate EC50 variability (mean EC50 of 1.23 μg/mL), Boscalid is highly recommended as the primary active ingredient in formulations targeting Sclerotinia sclerotiorum, outperforming highly variable QoI alternatives [2].

SDHI Rotation Partner in Anti-Resistance Protocols

Because Boscalid exhibits low cross-resistance with newer SDHIs like fluopyram due to distinct SDH subunit binding dynamics, it is a critical procurement choice for multi-site or rotational spray programs designed to delay the onset of field resistance in Botrytis cinerea populations[3].

Physical Description

White solid; [Merck Index] White powder; [MSDSonline]

Color/Form

White crystalline

XLogP3

4.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

342.0326684 Da

Monoisotopic Mass

342.0326684 Da

Heavy Atom Count

23

Density

1.381 at 20 °C

LogP

2.96 (LogP)
log Kow = 2.96

Odor

Odorless

Melting Point

142.8 to 143.8 °C

UNII

32MS8ZRD1V

GHS Hazard Statements

Aggregated GHS information provided by 282 companies from 3 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 3 of 282 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 279 of 282 companies with hazard statement code(s):;
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Boscalid is a white crystalline solid. It is odorless. It is low to moderately soluble in water. USE: Boscalid is a pesticide used to kill fungus in vineyards and on fruit and vegetable farms. It is also used on golf courses, ornamental plants, and fruit and nut trees. There is one homeowner landscape product containing boscalid.In 2012 the manufacturer of a boscalid formulation called Endura voluntarily requested that EPA cancel their registration for use. EXPOSURE: Workers that use boscalid may breathe in mists or have direct skin contact. People who live near farms or golf courses that use boscalid may be exposed during crop spraying due to spray drift or contaminated surface water. The general population may also be exposed during home use of the product containing boscalid or by consumption of food or wine produced from exposed crops. Boscalid released to air will be in or on particles that eventually fall to the ground. It is not expected to be broken down by sunlight. It will not move into air from moist soil and water surfaces. It is not expected to move through soil. It will not be broken down by microorganisms, and is expected to moderately build up in fish. RISK: Data on the potential for boscalid to produce toxic effects in humans were not available. Boscalid is not a skin or eye irritant in laboratory animals. Reversible damage to the thyroid and liver and decreased body weight have been observed in laboratory animals exposed to high oral doses of boscalid over time. Early delivery and abortion were observed in some laboratory animals exposed to very high oral doses during pregnancy. No reproductive effects or birth defects were observed in laboratory animals exposed to lower oral doses during pregnancy or over several generations. Thyroid tumors were observed in laboratory rats following lifetime exposure to high oral doses. No tumors were observed in similarly exposed mice. Based on thyroid tumors in rats, the U.S. EPA Office of Pesticide Programs concluded that there is "suggestive evidence of carcinogenicity, but not sufficient to assess human carcinogenic potential." The potential for boscalid to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Vapor Pressure

0.00000001 [mmHg]
7.2X10-4 mPa /5.4X10-10 mm Hg/ at 20 °C

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

188425-85-6

Absorption Distribution and Excretion

Dermal Penetration (rat). Maximum % absorption: 0.01 mg/sq cm = 10.93 (24 hour exposure, 24 hour sacrifice) 0.10 mg/sq cm = 3.76 (24 hour exposure, 24 hour sacrifice) 1.00 mg/sq cm = 1.48 (10 hour exposure, 72 hour sacrifice /From table/
In the rat, Boscalid was readily absorbed and excreted following single oral 50 mg/kg; at single 500 mg/kg or 15 doses of 500 mg/kg, absorption was saturated. Excretion mainly by feces (80-98%). Biliary excretion 40- 50% of fecal activity at 50 mg/kg, 10% at 500 mg/kg. Urine, about 16% at 50 mg/kg, 3-5% at 500 mg/kg. Absorption about 56% at 50 mg/kg and 13-17% at 500 mg/kg. Excretory patterns similar by gender or radiolabel position. /From table/

Metabolism Metabolites

Three ... groups of Wistar rats were treated and sampled ... for qualitative analyses of metabolites. ... Metabolites were separated by HPLC. Primary identification was by mass spectrometry (MS). ... The most important metabolites were hydroxyl or O-glucuronide metabolites on the diphenyl ring (usually para to the amide nitrogen), and S-glucuronide conjugation products displacing the chlorine on the pyridine ring of the parent compound. The sulfur originated from glutathione (GSH) addition to the ring. GSH was often cleaved to cysteine in bile or feces, or further degraded in feces to a thiol, which in turn was sometimes conjugated as a glucuronide). Tissue residues (liver, kidney, and plasma) were scant ... Some parent BAS 510 F was found in kidneys and plasma. Thus BAS 510 F was effectively metabolized and efficiently excreted.
/In the rat,/ metabolites (hydroxylation and conjugation products) were consistent with Phase I oxidation reactions followed by Phase II conjugation with glucuronic acid or sulfate, or by conjugation of the parent with glutathione with cleavage to sulfate metabolites. /From table/

Wikipedia

Boscalid
Emerald

Biological Half Life

In the rat, the predominant route of excretion of BAS 510 F is fecal with urinary excretion being minor. The half-life of BAS 510 F is less than 24 hours.

Use Classification

Fungicides
Environmental transformation -> Pesticides (parent, predecessor)

Methods of Manufacturing

Boscalid can be synthesized by reaction of 2-amino-4'-chlorobiphenyl in aqueous xylene with 2-chloro-3-pyridinecarbonyl chloride.
2-Halopyridinecarboxamides of primary aromaticity in /the/ ortho-position-substituted monoamine, were prepared by reacting 2-halopyridinecarbonyl chloride with the corresponding aromatic monoamine in a solvent mixture containing water and greater than 1 solvent non-mixable with water; whereby the reaction mixture comprises a base in a quantity of 0-<10 mol% based on the 2-halopyridinecarbonyl chloride. Thus a mixture of water and 2-amino-4'-chlorobiphenyl in xylene was heated at 65 °C under stirring followed by /the/ addition of 2-chloro-3-pyridinecarbonyl chloride and stirring for 10 minutes at 95 °C to give 93% /boscalid/.
Preparation: K. Eicken et al., European Patent Office patent 545099; eidem, United States of America patent 5589493 (1993, 1996 both to BASF).

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies boscalid as unlikely to present an acute hazard in normal use; Main Use: fungicide, other than for seed treatment.

Analytic Laboratory Methods

Sudden infant death syndrome (SIDS) and sudden intrauterine unexpected death syndrome (SIUDS) are an unresolved teaser in the social-medical and health setting of modern medicine and are the result of multifactorial interactions. Recently, prenatal exposure to environmental contaminants has been associated with negative pregnancy outcomes, and verification of their presence in fetal and newborn tissues is of crucial importance. A gas chromatography-tandem mass spectrometry (MS/MS) method, using a triple quadrupole analyzer, is proposed to assess the presence of 20 organochlorine pesticides, two organophosphate pesticides, one carbamate (boscalid), and a phenol (bisphenol A) in human brain tissues. Samples were collected during autopsies of infants and fetuses that died suddenly without any evident cause. The method involves a liquid-solid extraction using n-hexane as the extraction solvent. The extracts were purified with Florisil cartridges prior to the final determination. Recovery experiments using lamb brain spiked at three different concentrations in the range of 1-50 ng/g were performed, with recoveries ranging from 79 to 106%. Intraday and interday repeatability were evaluated, and relative standard deviations lower than 10% and 18%, respectively, were obtained. The selectivity and sensitivity achieved in multiple reaction monitoring mode allowed us to achieve quantification and confirmation in a real matrix at levels as low as 0.2-0.6 ng/g. Two MS/MS transitions were acquired for each analyte, using the Q/q ratio as the confirmatory parameter. This method was applied to the analysis of 14 cerebral cortex samples (ten SIUDS and four SIDS cases), and confirmed the presence of several selected compounds.
Boscalid is a new-generation fungicide that has been detected in several bee matrices. The objective of this work was to characterize boscalid metabolites in honeybees based on in vivo experimentation, and next to verify the presence of these metabolites into honeybees from colonies presenting troubles. A methodology based on complementary mass spectrometric tools, namely ultra-high performance liquid chromatography coupled to high-resolution mass spectrometry (UHPLC-QToF) or triple quadrupole mass spectrometry (UHPLC-QqQ) was implemented. Honeybees were sprayed with boscalid, at field rate (to induce the metabolization process) and the parent compound with its generated metabolites were then extracted using modified EU-QuEChERS method. The mass characteristics including exact mass, isotopic profile and mass fragments allowed assuming the structure of several metabolites. Some of them were unambiguously identified by comparison with synthesized analytical standards. The metabolites were resulted from hydroxylation and dechlorination of the parent compound as well as the substitution of a chlorine atom with a hydroxyl group. The metabolites were then quantified in bee samples collected from various beehives located in France.Boscalid and three of its metabolites were present in some samples at a level ranged between 0.2 and 36.3 ng/g.
Analytical method. In plants the parent residue is extracted using an aqueous/organic solvent mixture followed by liquid/liquid partitioning and a column clean up. Quantitation is by gas chromatography using mass spectrometry (GC/MS). In livestock the residues are extracted with methanol. The extract is treated with enzymes in order to release the conjugated glucuronic acid metabolite. The residues are then isolated by liquid/liquid partition followed by column chromatography. The hydroxylated metabolite is acetylated followed by a column clean-up. The parent and acetylated metabolite are quantitated by gas chromatography with electron capture detection.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Keep in a dry place.
Safe Storage of Pesticides. Always store pesticides in their original containers, complete with labels that list ingredients, directions for use, and first aid steps in case of accidental poisoning. Never store pesticides in cabinets with or near food, animal feed, or medical supplies. Do not store pesticides in places where flooding is possible or in places where they might spill or leak into wells, drains, ground water, or surface water.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023

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